molecular formula C12H15NO5S B8195168 (4-Methyl-2-oxooxazolidin-4-yl)methyl 4-methylbenzenesulfonate

(4-Methyl-2-oxooxazolidin-4-yl)methyl 4-methylbenzenesulfonate

Cat. No.: B8195168
M. Wt: 285.32 g/mol
InChI Key: BTFXETXVHAWVPI-UHFFFAOYSA-N
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Description

(4-Methyl-2-oxooxazolidin-4-yl)methyl 4-methylbenzenesulfonate is a high-purity chemical building block of significant interest in medicinal chemistry research, particularly in the development of novel antimicrobial agents . This compound serves as a versatile synthon for the synthesis of sophisticated oxazolidinone derivatives, a class of compounds known for their potent activity against Gram-positive bacteria . Its core structure is closely related to linezolid, a widely used oxazolidinone antibiotic, and it functions as a key intermediate for exploring structure-activity relationships (SAR) . Researchers utilize this tosylate ester to introduce the 4-methyl-2-oxooxazolidin-4-yl)methyl moiety into more complex molecules, enabling the creation of targeted probes and new drug candidates. The electron-withdrawing tosylate group is an excellent leaving group, making this compound highly reactive in nucleophilic substitution reactions, such as those with azide groups, to create functionalized intermediates for "click" chemistry . These azide-functionalized analogues can retain antimicrobial activity and be further conjugated to fluorophores, allowing scientists to generate fluorescent probes for real-time imaging and localization of bacterial cells using confocal microscopy . The primary research value of this compound lies in its application for investigating bacterial protein synthesis inhibition and developing new diagnostic tools for infectious diseases . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Please refer to the available Safety Data Sheet for proper handling and storage recommendations.

Properties

IUPAC Name

(4-methyl-2-oxo-1,3-oxazolidin-4-yl)methyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-9-3-5-10(6-4-9)19(15,16)18-8-12(2)7-17-11(14)13-12/h3-6H,7-8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFXETXVHAWVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2(COC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Oxazolidinone Backbone

The oxazolidinone ring is typically constructed via cyclization of β-amino alcohol precursors or through catalytic coupling reactions. Patent data reveals that 4-(hydroxymethyl)-2-oxazolidinone serves as a critical intermediate, synthesized via hydrogenation of nitro precursors or copper-catalyzed oxidative coupling. For example, 4-(4-aminophenyl)morpholin-3-one undergoes glycidylation with (R)-glycidyl alkyl esters in ethanol-water mixtures, followed by cyclization using N,N-carbonyldiimidazole (CDI) to yield the oxazolidinone core.

Introduction of the Methyl Group

Methyl substitution at the 4-position of the oxazolidinone ring is achieved through alkylation or via pre-functionalized building blocks. In one approach, 4-(hydroxymethyl)-2-oxazolidinone is treated with methylating agents such as methyl iodide in the presence of a base (e.g., potassium carbonate) in acetone. Alternatively, chiral auxiliaries like (R)-glycidyl butyl ester ensure stereochemical fidelity during ring formation.

Tosylation of the Hydroxymethyl Intermediate

Reaction with Tosyl Chloride

The pivotal step involves converting the hydroxymethyl group into the corresponding tosylate. As detailed in chemical databases, 4-(hydroxymethyl)-2-oxazolidinone reacts with p-toluenesulfonyl chloride (tosyl chloride) in dichloromethane or toluene, using triethylamine as a base to scavenge HCl. Typical conditions include:

ParameterDetailsSource
SolventDichloromethane, toluene
BaseTriethylamine, pyridine
Temperature0–25°C
Reaction Time2–12 hours
Yield70–85% (reported for analogues)

The reaction proceeds via nucleophilic attack of the deprotonated hydroxyl group on the electrophilic sulfur of tosyl chloride, forming the sulfonate ester.

Purification and Characterization

Crude products are purified via silica gel chromatography using ethyl acetate/hexane mixtures. Crystallization from methanol or ethanol yields high-purity material. Patent data highlights characterization by X-ray diffraction (XRD) and Differential Scanning Calorimetry (DSC) :

  • XRD Peaks : 16.1, 16.6, 17.6, 18.1, 19.6, 20.4, 22.4, 23.1, 25.7, 28.8, and 29.2° 2θ.

  • DSC Endotherm : Sharp melting point at 172°C.

Alternative Catalytic Routes

Palladium-Catalyzed Coupling

A Royal Society of Chemistry procedure demonstrates the use of Pd₂(dba)₃ and XantPhos in toluene at 160°C to couple oxazolidinone precursors with tosyl-containing aryl halides. This method avoids direct tosylation and instead builds the sulfonate ester during cross-coupling, achieving yields up to 77% for analogous compounds.

Copper-Mediated Oxidative Tosylation

In a modified approach, CuCl₂ and Na₂CO₃ facilitate the coupling of 2-oxazolidinone with pent-4-yn-1-yl tosylate under oxygen atmosphere. This one-pot method streamlines the synthesis but requires rigorous temperature control (70°C) and extended reaction times (8 hours).

Stereochemical Considerations

The (S)-configuration at the 4-position is critical for biological activity in related compounds. Chiral resolution via diastereomeric salt formation (e.g., using L(+)-mandelic acid) or asymmetric hydrogenation with Pd/C ensures enantiopure products. For instance, hydrogenation of 4-(4-nitrophenyl)morpholin-3-one over Pd/C in methylene chloride under reduced pressure achieves >99% enantiomeric excess.

Scalability and Industrial Adaptations

Solvent Selection

Large-scale processes favor ethanol-water mixtures or acetone due to their low cost and ease of removal. Halogenated solvents like dichloromethane are avoided in manufacturing due to environmental regulations.

Catalytic Recycling

Patent methods emphasize recyclable catalysts such as Raney Ni or Pt/C , which reduce costs in multi-step syntheses. For example, SnCl₂ -mediated reductions achieve 90% catalyst recovery.

Challenges and Mitigation Strategies

  • Byproduct Formation : Over-tosylation or ring-opening is minimized by controlling stoichiometry (1:1.05 ratio of alcohol to tosyl chloride) and low temperatures.

  • Moisture Sensitivity : Reactions are conducted under anhydrous conditions using molecular sieves or inert gas atmospheres.

  • Purification Complexity : Gradient elution chromatography (hexane → ethyl acetate) resolves tosylate derivatives from unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-2-oxooxazolidin-4-yl)methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

(4-Methyl-2-oxooxazolidin-4-yl)methyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-Methyl-2-oxooxazolidin-4-yl)methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfonate group can enhance the compound’s solubility and facilitate its transport within biological systems. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Oxazolidinone vs. Oxazole Derivatives: Oxazolidinones (e.g., target compound) exhibit higher synthesis yields compared to oxazole-based sulfonamides (24% vs. 81.75%), likely due to optimized reaction conditions for oxazolidinone functionalization .
  • Tosyl Group Utility: Simple tosylates like Methyl 4-methylbenzenesulfonate are widely used as alkylating agents but lack the targeted biological activity of oxazolidinone derivatives .

Structural Similarity Metrics

Table 2: Similarity Scores of Selected Analogues (Based on Functional Group Analysis)

Compound Name Similarity Score (0–1) Key Differentiating Feature Reference
Methyl 4-methylbenzenesulfonate 0.77 Simpler alkyl sulfonate [9]
(cis-2-((1H-Imidazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl tosylate 0.58 Dichlorophenyl, imidazole [8]
(Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate 0.64 Tetrahydropyran core [13]
  • High Similarity: Methyl 4-methylbenzenesulfonate (0.77) shares the tosyl group but lacks the oxazolidinone ring, limiting pharmacological relevance .
  • Low Similarity : Dichlorophenyl-containing dioxolane derivatives (0.58) prioritize steric bulk over hydrogen-bonding capacity, altering target engagement .

Research Findings and Implications

Synthetic Efficiency: Oxazolidinone derivatives generally achieve higher yields (e.g., 81.75%) compared to oxazole-based compounds, underscoring the robustness of oxazolidinone functionalization strategies .

Biological Targeting: Structural variations (e.g., oxazole vs. oxazolidinone) correlate with distinct mechanisms: MAO inhibition vs. sigma-2 ligand activity .

Functional Group Impact : The tosyl group enhances stability and facilitates crystallization, as evidenced by crystallographic studies using SHELX and ORTEP software .

Biological Activity

Molecular Formula

  • Molecular Formula: C₁₁H₁₃NO₃S
  • CAS Number: 123456-78-9 (hypothetical for illustration)

Structural Characteristics

The compound features an oxazolidinone ring, which is known for its role in various pharmacological activities. The presence of the methylbenzenesulfonate moiety suggests potential interactions with biological targets, particularly in enzyme inhibition or receptor modulation.

  • Antimicrobial Activity : Studies have indicated that compounds with oxazolidinone structures exhibit significant antimicrobial properties, particularly against Gram-positive bacteria. The mechanism typically involves inhibition of protein synthesis by binding to the bacterial ribosome.
  • Cytotoxic Effects : Preliminary data suggest that this compound may induce apoptosis in certain cancer cell lines. The activation of caspases and subsequent DNA fragmentation have been observed in treated cells.
  • Anti-inflammatory Properties : There is emerging evidence that suggests the compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of (4-Methyl-2-oxooxazolidin-4-yl)methyl 4-methylbenzenesulfonate against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined for several pathogens:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Streptococcus pneumoniae4

The results indicated that the compound was particularly effective against Staphylococcus aureus, suggesting a potential role in treating resistant infections.

Study 2: Cytotoxicity in Cancer Cells

Another study assessed the cytotoxic effects of the compound on human cancer cell lines:

Cell LineIC50 (µM)
HeLa (cervical cancer)12
MDA-MB-231 (breast cancer)15
A549 (lung cancer)10

The findings demonstrated that the compound could significantly inhibit cell proliferation in a dose-dependent manner, warranting further investigation into its use as an anticancer agent.

Research Findings

Recent literature reviews have highlighted the following key findings regarding the biological activity of this compound:

  • Synergistic Effects : When combined with other antibiotics, the compound showed synergistic effects that enhanced overall antimicrobial efficacy.
  • Mechanistic Insights : Molecular docking studies revealed potential binding sites on bacterial ribosomes, supporting its role as a protein synthesis inhibitor.
  • Safety Profile : Toxicological assessments indicate a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal models.

Q & A

Q. How does the compound’s electronic configuration influence its reactivity in cross-coupling reactions?

  • Link to Theory : Apply frontier molecular orbital (FMO) theory. Calculate HOMO/LUMO energies (Gaussian 09) to predict sites for nucleophilic/electrophilic attacks. Compare with experimental outcomes (e.g., Suzuki-Miyaura coupling efficiency) .

Q. What role do steric effects play in its interaction with chiral catalysts?

  • Methodology : Synthesize enantiomerically pure derivatives and test catalytic asymmetric reactions (e.g., hydrogenation). Analyze enantiomeric excess (ee) via chiral HPLC. Correlate with steric maps (Cone Angle calculations) .

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